2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol
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Overview
Description
2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group, a butylamino group, and a methyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol typically involves the alkylation of 2,6-di-tert-butylphenol with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as toluene or ethanol, and a catalyst, such as a strong acid or base, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl and butylamino groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol has several scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential role in inhibiting oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.
Industry: Used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.
Mechanism of Action
The antioxidant properties of 2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): Another phenolic antioxidant with similar properties.
2,6-Di-tert-butylphenol: A compound with similar structural features but different functional groups.
2-tert-Butyl-4-methylphenol: A structurally related compound with different substituents.
Uniqueness
2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol is unique due to the presence of both tert-butyl and butylamino groups, which enhance its antioxidant properties and make it more effective in preventing oxidative degradation compared to similar compounds.
Properties
CAS No. |
561015-80-3 |
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Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
2-tert-butyl-6-(butylaminomethyl)-4-methylphenol |
InChI |
InChI=1S/C16H27NO/c1-6-7-8-17-11-13-9-12(2)10-14(15(13)18)16(3,4)5/h9-10,17-18H,6-8,11H2,1-5H3 |
InChI Key |
LTMPCLPOHLWJDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C(=CC(=C1)C)C(C)(C)C)O |
Origin of Product |
United States |
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